REACTION_CXSMILES
|
C([O:3][C:4](=[O:25])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:19]3[C:14](=[CH:15][C:16]([F:21])=[C:17]([F:20])[CH:18]=3)[C:13]([C:22]#[N:23])=[CH:12]2)=[CH:7][C:6]=1[OH:24])C.O1CCCC1.[OH-].[Li+].Cl>O.C(O)C>[C:22]([C:13]1[C:14]2[C:19](=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=2)[N:11]([C:8]2[CH:9]=[CH:10][C:5]([C:4]([OH:25])=[O:3])=[C:6]([OH:24])[CH:7]=2)[CH:12]=1)#[N:23] |f:2.3|
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Name
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4-(3-cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid ethyl ester
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Quantity
|
0.074 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=C(C=C(C=C1)N1C=C(C2=CC(=C(C=C12)F)F)C#N)O)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
this mixture was stirred at room temperature for 26 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
this organic solvent was removed under reduced pressure
|
Type
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EXTRACTION
|
Details
|
This resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
this organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
The solvent was concentrated under reduced pressure
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CN(C2=CC(=C(C=C12)F)F)C1=CC(=C(C(=O)O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |